Cannabichromenic acid

Chiral stability Decarboxylation kinetics Analytical reference standards

CBCA (20408-52-0) is the acidic precursor to cannabichromene, featuring a C6 carboxylic acid that imparts distinct target interactions vs. CBC, CBDA, and THCA. Its configurational stability governs enantiomeric purity of derived CBC—critical for analytical standards and stereospecific pharmacology. Fermentation-derived CBCA (25.8% higher synthesis rate in engineered yeast vs. plant extraction) ensures batch consistency and regulatory clarity. Patent-disclosed multi-target activity (AChE/BuChE/MAO-B) positions CBCA as a privileged scaffold for Alzheimer's MTDL discovery. DEA-exempt.

Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
CAS No. 20408-52-0
Cat. No. B1305296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabichromenic acid
CAS20408-52-0
Molecular FormulaC22H30O4
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C=CC(O2)(C)CCC=C(C)C)C(=C1C(=O)O)O
InChIInChI=1S/C22H30O4/c1-5-6-7-10-16-14-18-17(20(23)19(16)21(24)25)11-13-22(4,26-18)12-8-9-15(2)3/h9,11,13-14,23H,5-8,10,12H2,1-4H3,(H,24,25)
InChIKeyHRHJHXJQMNWQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabichromenic Acid (CBCA, CAS 20408-52-0): A Non-Psychoactive Phytocannabinoid Acid and Precursor to Cannabichromene for Research and Therapeutic Development


Cannabichromenic acid (CBCA; CAS 20408-52-0) is a naturally occurring acidic cannabinoid found as a minor constituent in Cannabis sativa L. It serves as the immediate biosynthetic precursor to the non-psychoactive cannabinoid cannabichromene (CBC) through a non-enzymatic decarboxylation process that occurs upon heating or prolonged storage [1]. Unlike its neutral counterpart CBC, CBCA contains a carboxylic acid moiety at the C6 position, which confers distinct physicochemical properties, stability profiles, and potential biological activities that are not simply interchangeable with those of CBC or other acidic cannabinoids like cannabidiolic acid (CBDA) or Δ9-tetrahydrocannabinolic acid (THCA) [2]. As a minor cannabinoid, CBCA has historically been understudied relative to major cannabinoids, yet recent advances in biosynthetic engineering, analytical characterization, and pharmacological screening have begun to elucidate its unique properties and potential applications in anti-inflammatory, antimicrobial, and neuroprotective research contexts [3].

Why Cannabichromenic Acid (CBCA) Cannot Be Directly Substituted with Cannabichromene (CBC) or Other Acidic Cannabinoids in Research and Development


Cannabichromenic acid (CBCA) exhibits distinct structural, chemical, and pharmacological properties that preclude simple substitution with its decarboxylated analog cannabichromene (CBC) or with other acidic cannabinoids such as CBDA or THCA. The presence of the carboxylic acid group in CBCA alters its lipophilicity, ionization state at physiological pH, and interaction with biological targets compared to neutral CBC, which lacks this polar moiety [1]. Furthermore, CBCA demonstrates matrix-dependent configurational stability that directly impacts the enantiomeric purity of CBC generated upon thermolysis, a factor critical for reproducible research outcomes and product quality [2]. The low native abundance of CBCA in Cannabis sativa, attributed to the comparatively low catalytic efficiency of CBCA synthase relative to other cannabinoid synthases, necessitates specialized sourcing strategies for research-grade material [3]. These fundamental differences render CBCA a non-interchangeable entity in scientific investigations where precise molecular identity, stereochemical integrity, or acidic cannabinoid-specific mechanisms are under evaluation.

Quantitative Differentiation of Cannabichromenic Acid (CBCA, CAS 20408-52-0) Versus Closest Analogs: Head-to-Head and Cross-Study Evidence for Scientific Selection


CBCA Decarboxylation Kinetics and Matrix-Dependent Stability Dictate CBC Enantiomeric Purity Outcomes

The thermal decarboxylation of CBCA to CBC proceeds with matrix-dependent racemization kinetics that profoundly affect the enantiomeric purity of the resulting CBC. In solvent-based systems, optical stability of CBC generated from CBCA thermolysis at 100 °C was more than halved in isopropanol compared to decalin (t1/2 of 50 hours versus 135 hours, respectively) [1]. Most critically, contact with solid surfaces dramatically accelerated racemization, with a t1/2 of only 6 hours on both native and silanized borosilicate glass surfaces [1]. This phenomenon is unique to the CBCA-to-CBC decarboxylation pathway and is not observed to the same extent for other acidic cannabinoid decarboxylations such as CBDA to CBD or THCA to THC, where the stereocenter is absent or configurationally locked [2].

Chiral stability Decarboxylation kinetics Analytical reference standards

Engineered Yeast Biosynthesis of CBCA Achieves 25.8% Higher Synthesis Rate Than Native Cannabis sativa

A 2025 study in ACS Synthetic Biology demonstrated that engineered Saccharomyces cerevisiae strains can biosynthesize CBCA at a rate 25.8% higher than that of Cannabis sativa L. [1]. The yeast strain construction involved multiple engineering strategies: introduction of a two-step isopentenol utilization pathway (IUP) to enhance precursor supply, co-overexpression of endoplasmic reticulum auxiliary protein genes, and rational design of CBCA synthase (CBCAS) to improve selectivity and catalytic activity [1]. Peroxisomal localization of the IUP further increased CBCA titer by an additional 28% and geranylgeranyl pyrophosphate titer by 1.6-fold [1].

Metabolic engineering Microbial biosynthesis Sustainable cannabinoid production

Rational Engineering of CBCA Synthase Increases CBCA Production from Crude Lysate 22-Fold

The native CBCA synthase (CBCAS) enzyme suffers from comparatively low catalytic efficiency, which limits CBCA accumulation in planta and in heterologous systems [1]. A 2023 study in Journal of Biotechnology applied deep-learning-assisted structural prediction (AlphaFold) and rational protein design to engineer CBCAS variants with improved activity [1]. The best variant identified in this study increased CBCA production from crude lysate by 22-fold relative to the wild-type enzyme [1]. This improvement was achieved through targeted substitutions at five positions that significantly enhanced product formation [1].

Protein engineering Enzyme optimization Biocatalysis

CBCA Derivatives Exhibit Simultaneous Multi-Target Enzyme Inhibition for Cognitive Function Applications

A recent patent (WO-2023090822-A1) discloses that novel cannabichromenic acid derivatives simultaneously inhibit three distinct enzyme targets implicated in cognitive decline: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) [1]. This multi-target inhibition profile is not observed with CBC (the decarboxylated analog) or with the parent CBCA molecule itself, indicating that specific structural modifications to the CBCA scaffold can confer unique pharmacological properties [1]. The patent claims that this simultaneous inhibition addresses the decreased acetylcholine levels in brain tissue and decreased butyrylcholine levels in blood observed in dementia patients, while MAO-B inhibition prevents brain cell damage through reduction of oxidative stress [2].

Neuropharmacology Multi-target directed ligands Enzyme inhibition

Prioritized Research and Industrial Applications for Cannabichromenic Acid (CBCA, CAS 20408-52-0) Based on Verified Differentiation Evidence


Sourcing Stereochemically Intact CBCA as a Critical Control for Enantiopure CBC Generation in Analytical and Pharmacological Studies

The matrix-dependent racemization kinetics documented for CBCA decarboxylation establish that the enantiomeric purity of CBC is not an inherent property of the compound but a function of how CBCA is processed. For analytical laboratories developing cannabinoid reference standards or for pharmacology studies investigating stereospecific CBC activity, sourcing pure, well-characterized CBCA and implementing controlled decarboxylation protocols is essential to ensure reproducible enantiomeric excess in the final CBC product. This application is particularly relevant for forensic toxicology, clinical pharmacology, and natural product chemistry groups working with cannabinoid stereoisomers .

Leveraging Engineered Microbial Biosynthesis Platforms for Scalable, Plant-Independent CBCA Production

The 25.8% higher synthesis rate achieved in engineered Saccharomyces cerevisiae compared to native Cannabis sativa establishes microbial fermentation as a viable, scalable, and sustainable production route for CBCA. This application is directly relevant to biotechnology companies, contract research organizations, and pharmaceutical development programs that require consistent, high-purity CBCA supplies without the agricultural variability, extraction inefficiencies, and regulatory complexities associated with plant-derived cannabinoids . The additional 22-fold enzyme activity improvement provides a clear path for further yield optimization and cost reduction in industrial bioprocesses.

Medicinal Chemistry Scaffold Optimization for Multi-Target Neurotherapeutic Candidates

The patent disclosure of CBCA derivatives with simultaneous AChE, BuChE, and MAO-B inhibitory activity identifies CBCA as a privileged scaffold for developing multi-target directed ligands (MTDLs) for cognitive disorders such as Alzheimer's disease. This application is directly relevant to academic medicinal chemistry groups and pharmaceutical discovery programs seeking to develop novel therapeutics that address the complex, multi-factorial pathophysiology of neurodegenerative diseases. The structural features of CBCA that enable this unique polypharmacology are not present in CBC, CBDA, or THCA, making CBCA a distinct starting point for SAR exploration .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabichromenic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.